REACTION_CXSMILES
|
[CH2:1]([O:3][CH:4]([O:10][CH2:11][CH3:12])[C:5]([O:7]CC)=[O:6])[CH3:2].[OH-].[Na+:14]>C(O)C.O>[CH2:1]([O:3][CH:4]([O:10][CH2:11][CH3:12])[C:5]([O-:7])=[O:6])[CH3:2].[Na+:14] |f:1.2,5.6|
|
Name
|
|
Quantity
|
25 g
|
Type
|
reactant
|
Smiles
|
C(C)OC(C(=O)OCC)OCC
|
Name
|
|
Quantity
|
5.68 g
|
Type
|
reactant
|
Smiles
|
[OH-].[Na+]
|
Name
|
|
Quantity
|
60 mL
|
Type
|
solvent
|
Smiles
|
C(C)O
|
Name
|
|
Quantity
|
30 mL
|
Type
|
solvent
|
Smiles
|
O
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
After heating
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 5 hours the solvents
|
Duration
|
5 h
|
Type
|
CUSTOM
|
Details
|
were removed at reduced pressure
|
Type
|
CUSTOM
|
Details
|
the residue dried in vacuo
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)OC(C(=O)[O-])OCC.[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 23.2 g | |
YIELD: CALCULATEDPERCENTYIELD | 96.1% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |